molecular formula C20H25N3O7 B8195863 Glutarimide-Isoindolinone-NH-PEG2-COOH

Glutarimide-Isoindolinone-NH-PEG2-COOH

Cat. No.: B8195863
M. Wt: 419.4 g/mol
InChI Key: OLXWGGOWRQJBRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide-Isoindolinone-NH-PEG2-COOH involves the conjugation of a cereblon ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production typically involves standard organic synthesis techniques, including purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Glutarimide-Isoindolinone-NH-PEG2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Glutarimide-Isoindolinone-NH-PEG2-COOH has a wide range of scientific research applications, including:

    Chemistry: Used in the development of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular processes.

    Medicine: Investigated for potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Glutarimide-Isoindolinone-NH-PEG2-COOH involves its role as a PROTAC. The compound binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand within the compound specifically targets the cereblon protein, which is part of the E3 ubiquitin ligase complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutarimide-Isoindolinone-NH-PEG2-COOH is unique due to its specific structure, which includes a PEG2 linker that enhances its solubility and stability. This makes it particularly effective in PROTAC applications, where solubility and stability are crucial for efficient protein degradation .

Properties

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7/c24-17-4-3-16(19(27)22-17)23-12-13-11-14(1-2-15(13)20(23)28)21-6-8-30-10-9-29-7-5-18(25)26/h1-2,11,16,21H,3-10,12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXWGGOWRQJBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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